PP5-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

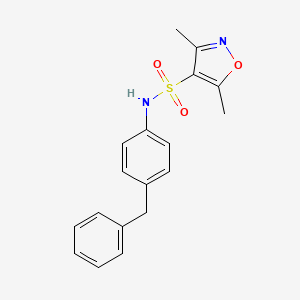

C18H18N2O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(4-benzylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C18H18N2O3S/c1-13-18(14(2)23-19-13)24(21,22)20-17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3 |

InChI Key |

QDUOZMMIRWIMGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

PP5-IN-1: A Deep Dive into its Mechanism of Action as a Novel Apoptosis Inducer

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PP5-IN-1, a novel small molecule inhibitor of Protein Phosphatase 5 (PP5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PP5 in oncology.

Executive Summary

This compound, also identified as compound P053, is a potent and selective competitive inhibitor of the serine/threonine protein phosphatase 5 (PP5).[1][2][3][4] Its mechanism of action centers on its ability to bind to the catalytic domain of PP5, thereby preventing the dephosphorylation of key substrates involved in cell survival pathways.[1][2][3][4] Notably, in the context of renal cancer, this compound has been shown to activate the extrinsic apoptotic pathway by disrupting the integrity of Complex II, leading to programmed cell death in cancer cells.[1][2] This targeted action presents a promising avenue for the development of novel cancer therapeutics.

Introduction to Protein Phosphatase 5 (PP5)

Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, distinguished by its N-terminal tetratricopeptide repeat (TPR) domain. This domain mediates interactions with various proteins, including the molecular chaperone Hsp90. PP5 is implicated in a wide array of cellular processes, including stress response, cell proliferation, DNA repair, and apoptosis. Its dysregulation has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, directly targeting the catalytic activity of PP5. The binding of this compound to the catalytic domain of PP5 prevents the phosphatase from acting on its substrates.

A key substrate of PP5 in the context of cancer cell survival is the Fas-Associated Death Domain (FADD) protein.[1][2] PP5 normally dephosphorylates FADD at the serine 194 residue (S194-FADD).[2] This dephosphorylation is crucial for maintaining the integrity of the extrinsic apoptosis signaling complex, known as Complex II, which consists of FADD, RIPK1, and pro-caspase 8.[1][2]

By inhibiting PP5, this compound prevents the dephosphorylation of S194-FADD.[2] The sustained phosphorylation of FADD at this site leads to the dissociation of Complex II, which in turn triggers the cleavage and activation of caspase 8. Activated caspase 8 then initiates a downstream caspase cascade, culminating in the execution of apoptosis.[2] This mechanism of inducing apoptosis is independent of the Hsp90 chaperone system.[2]

Quantitative Data

The inhibitory activity of this compound and related compounds has been characterized by various quantitative measures. The following table summarizes the available data.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound (P053) | PP5 | Enzyme Kinetics | Inhibition Type | Competitive | [1][2] |

| P5 | PP5 | Enzyme Kinetics | Ki | 277 ± 50 nM | |

| P13 | PP5 | Enzyme Kinetics | Ki | 234 ± 50 nM |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to its discovery, the following diagrams are provided.

References

- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - University of Sussex - Figshare [sussex.figshare.com]

PP5-IN-1: A Technical Guide to a Selective Protein Phosphatase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 5 (PP5), a unique member of the phosphoprotein phosphatase (PPP) family, is a critical regulator of numerous cellular signaling pathways. Its involvement in processes such as cell growth, stress response, and apoptosis has made it an attractive target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of PP5-IN-1 (also known as Compound P053), a novel, selective, and competitive inhibitor of PP5. This document details its biochemical properties, mechanism of action, and the experimental protocols utilized for its characterization.

Core Compound Information: this compound (Compound P053)

This compound is a small molecule inhibitor designed through in-silico screening to specifically target the catalytic domain of PP5.[1][2] It has been identified as a potent inducer of apoptosis in cancer cells, particularly in von Hippel-Lindau (VHL)-null clear cell renal cell carcinoma (ccRCC).[3]

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data for this compound and its precursors, as reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound and Precursor Compounds against PP5

| Compound | Target | Assay Type | Substrate | Inhibition Constant (Kᵢ) | Inhibition Mechanism | Reference |

| This compound (P053) | PP5 | Phosphatase Activity Assay | Phospho-S211-GR peptide | 244 ± 50 nM | Competitive | [3] |

| P13 (Precursor) | PP5 | Phosphatase Activity Assay | Phospho-S211-GR peptide | 234 ± 50 nM | Competitive | [3] |

| P5 (Precursor) | PP5 | Phosphatase Activity Assay | Phospho-S211-GR peptide | 277 ± 50 nM | Competitive | [3] |

Table 2: Cellular Activity of this compound in Renal Cancer Cell Lines

| Cell Line | VHL Status | Effect of this compound Treatment | Assay | Observations | Reference |

| 786-O | Null | Inhibition of cell proliferation, induction of apoptosis | MTT Assay, Propidium Iodide Staining, Western Blot | Significant dose-dependent decrease in viability and increase in cell death. Increased cleavage of Caspase-8 and PARP. | [3] |

| A498 | Null | Induction of cell death | Propidium Iodide Staining | Dose-dependent increase in cell death. | [3] |

| Caki-1 | Positive | Minimal effect on cell proliferation | MTT Assay | Significantly less sensitive to this compound compared to VHL-null cells. | [3] |

| Caki-2 | Positive | Minimal effect on cell proliferation | MTT Assay | Significantly less sensitive to this compound compared to VHL-null cells. | [3] |

| HK2 (normal renal epithelial) | N/A | Minimal effect on cell proliferation | MTT Assay | Significantly less sensitive to this compound compared to VHL-null cancer cells. | [3] |

Selectivity Profile

A comprehensive quantitative selectivity profile of this compound against a broad panel of other protein phosphatases is not publicly available at this time. However, the parent study reported that biotinylated precursors of this compound (biotin-P5 and biotin-P13) did not bind to the catalytic subunit of PP2A (PP2AC) in cell lysates at concentrations where they effectively pulled down PP5.[3] This provides initial evidence for its selectivity for PP5 over PP2A. Further studies are required to fully delineate the selectivity profile of this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor by binding to the catalytic domain of PP5.[3] In the context of renal cancer, PP5 has been shown to be a pro-survival protein that suppresses the extrinsic apoptotic pathway. It achieves this by interacting with and dephosphorylating the FAS-associated death domain (FADD) protein.[3] Dephosphorylated FADD is maintained in an inactive state within a protein complex (Complex II) that includes RIPK1 and pro-caspase-8, thereby preventing the initiation of the apoptotic cascade.

By inhibiting PP5, this compound prevents the dephosphorylation of FADD. The resulting hyperphosphorylated FADD leads to the dissociation of Complex II, which in turn promotes the cleavage and activation of caspase-8.[3] Activated caspase-8 then initiates a downstream caspase cascade, leading to the cleavage of effector caspases and PARP, ultimately resulting in apoptosis.[3]

Signaling Pathway Diagram

Caption: this compound inhibits PP5, leading to FADD phosphorylation and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

In Silico Screening for PP5 Inhibitors

The identification of this compound was initiated through a structure-based virtual screening approach.

Workflow:

-

Target Preparation: The X-ray crystal structure of the PP5 active site is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

-

Compound Library Preparation: A large library of small molecules is computationally prepared. This includes generating 3D conformations for each compound and assigning appropriate chemical properties.

-

Molecular Docking: The compound library is docked into the prepared active site of PP5 using molecular docking software. The software predicts the binding pose and estimates the binding affinity (docking score) for each compound.

-

Hit Selection and Refinement: Compounds with the best docking scores and favorable interactions with key active site residues are selected as initial hits. These hits can then be further refined through medicinal chemistry to improve potency and selectivity, leading to lead compounds like this compound.

Caption: Workflow for the in-silico discovery of PP5 inhibitors.

In Vitro Phosphatase Inhibition Assay (Malachite Green Assay)

This assay is used to determine the inhibitory activity of compounds against PP5 by measuring the release of free phosphate from a substrate.

Materials:

-

Recombinant human PP5 enzyme

-

Phosphopeptide substrate (e.g., custom synthesized phospho-S211-glucocorticoid receptor (GR) peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA)

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PP5 enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate released.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at a wavelength of ~620-650 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate.

Cellular Apoptosis Assays

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines (e.g., 786-O, A498)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

This technique detects the cleavage of key proteins involved in the apoptotic cascade.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-8, anti-cleaved PARP, anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. An increase in the bands corresponding to cleaved caspase-8 and cleaved PARP indicates the induction of apoptosis.

Conclusion

This compound is a valuable research tool for investigating the roles of PP5 in cellular signaling and disease. Its demonstrated ability to selectively inhibit PP5 and induce apoptosis in cancer cells highlights the potential of targeting this phosphatase for therapeutic development. This guide provides a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate further research in this area. Future studies focusing on a comprehensive selectivity profile and in vivo efficacy will be crucial for its continued development.

References

- 1. PP1, PP2A and PP2B Interplay in the Regulation of Sperm Motility: Lessons from Protein Phosphatase Inhibitors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

PP5-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5). It details the discovery, mechanism of action, and available biochemical data for this compound. The guide includes a summary of its potential as an anti-cancer agent, particularly in renal cancer, through the induction of the extrinsic apoptotic pathway. Detailed experimental protocols and a proposed synthesis route are outlined to facilitate further research and development.

Introduction

Protein phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain within a single polypeptide chain. PP5 is implicated in a variety of cellular processes, including signal transduction, cell cycle regulation, and DNA damage repair. Its association with the molecular chaperone Hsp90 and its role in dephosphorylating key signaling proteins have made it an attractive target for therapeutic intervention, particularly in oncology.

This compound (also known as Compound P053) was identified as a competitive inhibitor of PP5.[1] It binds to the catalytic domain of PP5, leading to the induction of apoptosis in renal cancer cells.[1] This guide serves as a technical resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound and its analogs.

Discovery

This compound was discovered through an in silico structure-based drug discovery approach aimed at identifying selective inhibitors of PP5.[2] This computational screening was followed by biochemical validation to confirm its inhibitory activity against the PP5 enzyme.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.706 µM | In vitro PP5 assay | [3] |

| Ki | 244 ± 50 nM | In vitro PP5 assay | [2] |

Synthesis

While the primary discovery paper by Ahanin et al. does not provide a detailed synthesis protocol in its main text or easily accessible supplementary information, a putative synthesis can be proposed based on common organic chemistry reactions for similar structures. The core of this compound is a substituted isoindoline-1,3-dione.

Note: The following is a generalized, theoretical synthesis pathway. The actual synthesis may involve different reagents, conditions, and purification methods. Access to the supplementary information of the primary research article by Ahanin et al. is recommended for the precise experimental protocol.

Proposed Synthetic Scheme:

A potential synthetic route could involve the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization.

(Placeholder for detailed, step-by-step synthesis protocol)

Experimental Protocols

This section outlines the key experimental protocols used to characterize the activity of this compound.

In Vitro PP5 Phosphatase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the catalytic activity of purified PP5 enzyme. A common method involves a colorimetric or fluorometric readout.

(Placeholder for detailed, step-by-step protocol for the in vitro PP5 phosphatase assay, including buffer composition, enzyme and substrate concentrations, incubation times, and detection method.)

Immunoprecipitation of Complex II Components

To investigate the effect of this compound on the interaction of PP5 with components of the extrinsic apoptotic pathway, co-immunoprecipitation experiments are performed.

(Placeholder for detailed, step-by-step protocol for the immunoprecipitation of FADD and RIPK1 from renal cancer cell lysates treated with this compound, including lysis buffer composition, antibody details, incubation conditions, and western blot analysis.)

Cell Viability Assay

To determine the cytotoxic effects of this compound on cancer cells, a cell viability assay, such as the MTT or CellTiter-Glo assay, is employed.

(Placeholder for detailed, step-by-step protocol for the cell viability assay in renal cancer cell lines (e.g., 786-O), including cell seeding density, drug concentrations, incubation times, and method of quantification.)

Apoptosis Assay

To confirm that cell death induced by this compound occurs via apoptosis, an Annexin V/Propidium Iodide staining assay followed by flow cytometry is utilized.

(Placeholder for detailed, step-by-step protocol for the apoptosis assay, including cell treatment, staining procedure, and flow cytometry parameters.)

Signaling Pathways and Mechanisms of Action

This compound exerts its pro-apoptotic effect by inhibiting the phosphatase activity of PP5, which plays a crucial role in suppressing the extrinsic apoptotic pathway.[2] In this pathway, PP5 interacts with and dephosphorylates the FAS-associated death domain (FADD) protein.[2] This dephosphorylation is critical for the stability of the pro-apoptotic complex II, which also includes RIPK1 and pro-caspase-8.[2]

By inhibiting PP5, this compound prevents the dephosphorylation of FADD, leading to the disruption of complex II and the subsequent activation of caspase-8, which in turn initiates the caspase cascade, culminating in apoptosis.[2]

Signaling Pathway Diagram

Caption: this compound inhibits PP5, preventing FADD dephosphorylation and promoting apoptosis.

Experimental Workflow Diagram

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the biological roles of PP5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its clear mechanism of action, involving the targeted inhibition of PP5 and subsequent activation of the extrinsic apoptotic pathway, provides a strong rationale for further investigation. This technical guide provides a foundation for researchers to build upon in their efforts to understand and exploit the therapeutic potential of PP5 inhibition. Further studies are warranted to elucidate the full pharmacological profile of this compound, including its selectivity, pharmacokinetic properties, and in vivo efficacy.

References

- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of RIPK1 in the FADD-Containing Death Inducing Signaling Complex (DISC) During Necroptosis | Springer Nature Experiments [experiments.springernature.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Role of PP5-IN-1 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel Protein Phosphatase 5 (PP5) inhibitor, PP5-IN-1 (also known as Compound P053), and its role in the induction of apoptosis. This document details the mechanism of action, key signaling pathways, quantitative data from relevant studies, and comprehensive experimental protocols.

Introduction to PP5 and its Role in Cancer

Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has emerged as a critical regulator of cellular processes, including stress response, proliferation, and apoptosis.[1] Elevated levels and activity of PP5 have been observed in various cancers, where it often plays a pro-survival role, making it an attractive therapeutic target.[1] Specifically, in von Hippel-Lindau (VHL)-null clear cell renal cell carcinoma (ccRCC), PP5 levels are elevated and contribute to cancer cell survival.[1]

This compound: A Competitive Inhibitor of PP5

This compound is a small molecule, competitive inhibitor that specifically binds to the catalytic domain of PP5.[1][2] Its discovery was the result of an in silico structure-based drug discovery approach, which screened a large compound library to identify potent and selective inhibitors of PP5.[1]

Mechanism of Action: Induction of Extrinsic Apoptosis

This compound induces apoptosis in cancer cells, particularly in VHL-null ccRCC, by activating the extrinsic apoptotic pathway.[1] The core mechanism involves the disruption of "complex II," a key signaling complex in the extrinsic pathway.

Normally, PP5 is a component of complex II, where it interacts with Fas-Associated Death Domain (FADD), Receptor-Interacting Protein Kinase 1 (RIPK1), and pro-caspase 8.[1] A crucial function of PP5 within this complex is the dephosphorylation of FADD at serine 194 (S194).[1] This dephosphorylation inactivates FADD, thereby suppressing the downstream apoptotic signaling cascade and promoting cell survival.[1]

By inhibiting the catalytic activity of PP5, this compound prevents the dephosphorylation of FADD.[1] The resulting hyper-phosphorylated FADD leads to the dissociation of complex II and the subsequent cleavage and activation of caspase 8.[1] Activated caspase 8 then initiates a downstream caspase cascade, including the cleavage of caspase 3 and Poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on cell viability and the induction of apoptosis.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Ki (competitive inhibition constant) | - | 244 ± 50 nM | [2] |

| IC50 (Cell Viability, 24h) | 786-O (VHL-null ccRCC) | ~10 µM | [2] |

| IC50 (Cell Viability, 24h) | A498 (VHL-null ccRCC) | >10 µM | |

| IC50 (Cell Viability, 24h) | Caki-1 (VHL-containing ccRCC) | >20 µM | |

| IC50 (Cell Viability, 24h) | Caki-2 (VHL-containing ccRCC) | >20 µM | |

| IC50 (Cell Viability, 24h) | HK2 (VHL-containing kidney) | >20 µM |

Table 2: Effect of this compound on Apoptosis Markers in 786-O Cells (24h treatment)

| Marker | This compound Concentration | Observed Effect | Reference |

| Cleaved Caspase 8 | 10 µM | Significant Increase | [1] |

| Cleaved Caspase 3 | 10 µM | Significant Increase | [1] |

| Cleaved PARP | 10 µM | Significant Increase | [1] |

| Phospho-FADD (S194) | Not explicitly quantified | Increase expected | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced extrinsic apoptosis.

Experimental Workflow for In Silico Screening of PP5 Inhibitors

Caption: Workflow for the in silico discovery of PP5 inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments cited in the study of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., 786-O, A498, Caki-1, Caki-2, HK2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase 8, cleaved caspase 3, PARP, p-FADD (S194), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.

Co-Immunoprecipitation (Co-IP) of PP5 and FADD

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against PP5 or FADD to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting as described above, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-PP5, probe the western blot with anti-FADD).

Conclusion

This compound is a promising selective inhibitor of PP5 that induces apoptosis in cancer cells through the extrinsic pathway. Its mechanism of action, centered on the modulation of FADD phosphorylation within complex II, presents a novel therapeutic strategy for cancers with elevated PP5 activity, such as VHL-null ccRCC. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PP5-targeted cancer therapies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - University of Sussex - Figshare [sussex.figshare.com]

The Role of PP5-IN-1 in Modulating the Extrinsic Apoptotic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the small molecule inhibitor PP5-IN-1 (also known as Compound P053) and its targeted effect on the extrinsic apoptotic pathway. Protein Phosphatase 5 (PP5) has emerged as a critical regulator of cellular signaling, with its dysregulation implicated in cancer progression. This compound, a potent and selective inhibitor of PP5, has been demonstrated to induce apoptosis in cancer cells by specifically activating the extrinsic pathway. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines detailed protocols for relevant experimental assays, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: Protein Phosphatase 5 and the Extrinsic Apoptotic Pathway

1.1. Protein Phosphatase 5 (PP5)

Protein Phosphatase 5 (PP5) is a unique member of the serine/threonine protein phosphatase family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain. The TPR domain mediates interactions with chaperone proteins, including Hsp90, thereby integrating PP5 into a variety of cellular signaling networks. PP5 is involved in diverse cellular processes, including stress response, cell cycle regulation, and DNA damage repair. In the context of oncology, PP5 has been identified as a pro-survival protein in several cancers, including clear cell renal cell carcinoma (ccRCC), making it a compelling target for therapeutic intervention.[1][2][3]

1.2. The Extrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The extrinsic apoptotic pathway is initiated by extracellular death signals, such as the binding of ligands like Tumor Necrosis Factor (TNF) or Fas Ligand (FasL) to their cognate death receptors on the cell surface.[4][5][6] This ligand-receptor interaction triggers the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[4][7] Within the DISC, pro-caspase-8 undergoes auto-proteolytic cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, including the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4]

Mechanism of Action: this compound and the Activation of Extrinsic Apoptosis

Recent studies have elucidated the role of PP5 in suppressing the extrinsic apoptotic pathway, and consequently, how its inhibition by this compound can reactivate this cell death mechanism.

2.1. PP5 as a Negative Regulator of the Extrinsic Pathway

Research has demonstrated that PP5 interacts with key components of the extrinsic apoptotic pathway, including FADD, RIPK1 (Receptor-Interacting Protein Kinase 1), and pro-caspase-8.[1] Specifically, PP5 has been shown to dephosphorylate FADD at serine 194 (S194).[1] The phosphorylation of FADD at S194 is a critical step for its pro-apoptotic activity. By dephosphorylating this residue, PP5 effectively inactivates FADD, thereby preventing the formation of a functional DISC and suppressing the activation of caspase-8.[1] This action of PP5 helps to maintain the integrity of "complex II" of the extrinsic pathway and promotes cancer cell survival.[1]

2.2. This compound: A Competitive Inhibitor of PP5

This compound (Compound P053) is a small molecule that acts as a competitive inhibitor of PP5, binding to its catalytic domain.[1][8] This specific inhibition of PP5's phosphatase activity prevents the dephosphorylation of FADD.

2.3. Re-activation of the Extrinsic Apoptotic Pathway by this compound

By inhibiting PP5, this compound leads to the hyperphosphorylation of FADD at S194. This phosphorylation event promotes the dissociation of the FADD/RIPK1/pro-caspase-8 complex, leading to the activation of caspase-8.[1] Activated caspase-8 then initiates the downstream executioner caspase cascade, resulting in apoptotic cell death. The targeted action of this compound on this specific node of the extrinsic apoptotic pathway makes it a promising candidate for cancer therapy, particularly in cancers where PP5 is overexpressed or hyperactive.

Quantitative Data on this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound (Compound P053).

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Inhibitor | This compound (Compound P053) | |

| Target | Protein Phosphatase 5 (PP5) | |

| Mechanism | Competitive Inhibition | |

| Ki | 244 ± 50 nM |

Table 2: Effect of this compound on the Viability of Renal Cancer Cell Lines

| Cell Line | VHL Status | Approximate % Viability at 40 µM (24h) | Reference |

| 786-O | null | ~40% | |

| A498 | null | ~50% | |

| Caki-1 | wild-type | ~90% | |

| Caki-2 | wild-type | ~95% | |

| HK2 | normal epithelial | ~98% |

Note: The percentage viability is an approximation based on the graphical data presented in Ahanin et al., 2023. Precise numerical data was not available in the publication or its supplementary materials.

Table 3: Induction of Apoptosis by this compound in Renal Cancer Cell Lines

| Cell Line | Treatment (24h) | Approximate % PI Positive Cells (Normalized to Control) | Reference |

| 786-O | 30 µM P053 | ~250% | |

| A498 | 30 µM P053 | ~200% | |

| Caki-1 | 30 µM P053 | ~120% | |

| Caki-2 | 30 µM P053 | ~110% |

Note: The percentage of Propidium Iodide (PI) positive cells is an approximation based on the graphical data presented in Ahanin et al., 2023. This assay measures cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the extrinsic apoptotic pathway.

4.1. Cell Viability Assessment: MTT Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 786-O, A498, Caki-1, Caki-2, HK2)

-

Complete cell culture medium

-

96-well plates

-

This compound (Compound P053)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

4.2. Analysis of Apoptotic Markers: Immunoblotting

This protocol is for detecting the cleavage of caspase-8, caspase-3, and PARP, which are hallmarks of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-8, anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use GAPDH as a loading control to ensure equal protein loading.

4.3. Quantification of Apoptosis: Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

5.1. Signaling Pathway Diagram

Caption: The extrinsic apoptotic pathway and the modulatory role of PP5 and this compound.

5.2. Experimental Workflow Diagram

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.

5.3. Logical Relationship Diagram

Caption: Logical flow from PP5 overexpression to the therapeutic potential of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key survival mechanism in certain cancers. By inhibiting the phosphatase activity of PP5, this compound effectively removes the brakes on the extrinsic apoptotic pathway, leading to the selective induction of apoptosis in cancer cells with an over-reliance on PP5 for survival. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed protocols provide a framework for further investigation into its mechanism of action and therapeutic potential. Continued research into PP5 inhibitors like this compound is warranted to translate these preclinical findings into novel cancer therapies.

References

- 1. hbri.org [hbri.org]

- 2. ISSN 2451-9448 (Online) | Cell chemical biology | The ISSN Portal [portal.issn.org]

- 3. FAIRsharing [fairsharing.org]

- 4. Chemical modulation of gut bacterial metabolism induces colanic acid and extends the lifespan of nematode and mammalian hosts | PLOS Biology [journals.plos.org]

- 5. pnas.org [pnas.org]

- 6. CELL CHEMICAL BIOLOGY [scholars.utoledo.edu]

- 7. scilit.com [scilit.com]

- 8. Cell Chemical Biology | Article Services for Authors - Elsevier [journalissues.elsevier.com]

The Multifaceted Roles of Protein Phosphatase 5: A Core Regulator in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 5 (PP5), a member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases, is a critical regulator of a wide array of cellular processes.[1][2] Unlike other members of the PPP family, PP5 is a unique monomeric enzyme characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic phosphatase domain.[1][3] This structural arrangement allows for intricate regulation of its activity, primarily through intramolecular autoinhibition and activation by interacting partners, most notably the molecular chaperone Heat shock protein 90 (Hsp90).[3][4][5][6][7] PP5's involvement in fundamental cellular functions, including stress response, cell cycle control, DNA damage repair, and steroid hormone signaling, underscores its importance as a potential therapeutic target in various diseases, including cancer.[6][8] This guide provides a comprehensive overview of the biological functions of PP5, with a focus on its regulatory mechanisms, substrate specificity, and involvement in key signaling pathways. We also present detailed experimental protocols for studying PP5, along with quantitative data to facilitate further research and drug development efforts.

Structure and Regulation of Protein Phosphatase 5

The activity of PP5 is tightly controlled by a sophisticated autoinhibitory mechanism. In its basal state, the N-terminal TPR domain interacts with the C-terminal catalytic domain, effectively blocking substrate access to the active site and maintaining the enzyme in a state of low activity.[3][5][6] This autoinhibition can be relieved by the binding of activators to the TPR domain.

The most well-characterized activator of PP5 is the molecular chaperone Hsp90.[3][4][7] The C-terminal MEEVD motif of Hsp90 binds to the TPR domain of PP5, inducing a conformational change that releases the autoinhibition and activates the phosphatase.[4][5] This interaction is crucial for the dephosphorylation of many Hsp90 client proteins, positioning PP5 as a key co-chaperone in the Hsp90 machinery.[4][9] Polyunsaturated fatty acids, such as arachidonic acid, can also activate PP5 by binding to the TPR domain and disrupting the autoinhibitory interaction.[1][6]

Quantitative Data on PP5 Activity and Interactions

The following tables summarize key quantitative data related to the kinetic parameters of PP5 with various substrates and the binding affinities of its interactions.

| Substrate | Km (μM) | Notes | Reference |

| p-Nitrophenyl Phosphate (pNPP) | ~7000 | A commonly used artificial substrate for in vitro phosphatase assays. | [4] |

| Phospho-Tau | 8 - 13 | Similar to the Km of PP2A for Tau, suggesting physiological relevance. | [10] |

| CSNK1E (Casein Kinase 1 Epsilon) | 1.847 | [10] | |

| Glucocorticoid Receptor (GR) phosphopeptide (pS211) | Not specified, but used for inhibitor kinetics | A specific peptide substrate used to determine the Ki of PP5 inhibitors. | [6] |

| Interacting Protein/Peptide | Kd (μM) | Method | Notes | Reference |

| Hsp70 (IEEVD peptide) | 0.941 ± 0.070 | Fluorescence Polarization | [5][7] | |

| Hsp90 (MEEVD peptide) | 0.102 ± 0.020 | Fluorescence Polarization | Tighter binding compared to the Hsp70 C-terminal peptide. | [5][7] |

| Activator | Fold Activation | Notes | Reference |

| Hsp90 | ~7-fold | Activation is dependent on the interaction with the C-terminal MEEVD motif of Hsp90. | [4] |

| Optimized pentapeptides (e.g., WDDVD) | ~2.5-fold (kcat increase) | Synthetic peptides designed for high-affinity binding to the TPR domain. | [7] |

Key Signaling Pathways Regulated by PP5

PP5 plays a pivotal role in a multitude of signaling cascades, often acting as a negative regulator of protein kinases. Its function is intricately linked to the Hsp90 chaperone cycle, which facilitates the proper folding and activation of numerous signaling proteins.

DNA Damage Response

PP5 is a critical component of the DNA damage response (DDR) pathway, where it interacts with and regulates the activity of key checkpoint kinases, including ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[1] Following DNA damage, PP5 is recruited to these kinases and is thought to dephosphorylate specific sites to modulate their activity and downstream signaling, thereby influencing cell cycle arrest and DNA repair processes.

Figure 1. Role of PP5 in the DNA Damage Response Pathway.

Steroid Hormone Receptor Signaling

PP5 is an important regulator of steroid hormone receptor signaling, particularly for the glucocorticoid receptor (GR).[1] PP5 is a component of the GR-Hsp90 heterocomplex, where it is responsible for dephosphorylating the receptor at specific serine residues.[1] This dephosphorylation is thought to be crucial for regulating GR's ligand binding affinity, nuclear translocation, and transcriptional activity.

Figure 2. PP5 in Glucocorticoid Receptor Signaling.

MAPK Signaling Pathway

PP5 has been implicated as a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It can dephosphorylate and inactivate key kinases in this pathway, such as Raf-1 and ASK1 (Apoptosis Signal-regulating Kinase 1), thereby attenuating downstream signaling to MEK and ERK.[4] This function of PP5 is important for controlling cellular processes like proliferation, differentiation, and apoptosis.

Figure 3. Negative Regulation of MAPK Signaling by PP5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of PP5.

In Vitro Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a general method to measure the catalytic activity of PP5.

Materials:

-

Purified recombinant PP5

-

Assay Buffer: 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

Stop Solution: 2N NaOH

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial dilutions of purified PP5 in the Assay Buffer.

-

Add 50 µL of the PP5 dilutions to the wells of a 96-well plate. Include a blank control with Assay Buffer only.

-

Prepare a fresh solution of pNPP in the Assay Buffer to a final concentration of 60 mM.

-

To initiate the reaction, add 50 µL of the pNPP solution to each well.

-

Incubate the plate at 20°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 2N NaOH to each well.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the amount of p-nitrophenol produced using its molar extinction coefficient (18,000 M⁻¹cm⁻¹).

Figure 4. Workflow for the in vitro pNPP Phosphatase Assay.

Co-immunoprecipitation (Co-IP) to Identify PP5-Interacting Proteins

This method is used to isolate PP5 and its binding partners from cell lysates.

Materials:

-

Cells expressing the protein of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to PP5 or a tag on recombinant PP5

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting or mass spectrometry

Procedure:

-

Culture and harvest cells.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-PP5 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with Wash Buffer to remove unbound proteins.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

Figure 5. General Workflow for Co-immunoprecipitation.

Site-Directed Mutagenesis of PP5

This technique is used to introduce specific mutations into the PP5 gene to study the function of particular amino acid residues.

Materials:

-

Plasmid DNA containing the PP5 gene

-

Mutagenic primers

-

High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Design and synthesize primers containing the desired mutation.

-

Perform PCR using the PP5 plasmid as a template and the mutagenic primers to amplify the entire plasmid.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

-

Select colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation.

Phosphoproteomics to Identify PP5 Substrates

This mass spectrometry-based approach allows for the large-scale identification of proteins that are dephosphorylated by PP5 in a cellular context.

General Workflow:

-

Cell Culture and Perturbation: Culture cells under conditions where PP5 activity is altered (e.g., overexpression of wild-type vs. catalytically inactive PP5, or siRNA-mediated knockdown of PP5).

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.

-

Data Analysis: Compare the phosphoproteomes of the different experimental conditions to identify phosphosites that show a significant change in abundance upon alteration of PP5 activity. These are potential PP5 substrates.

Conclusion

Protein Phosphatase 5 is a highly regulated and versatile enzyme that plays a crucial role in maintaining cellular homeostasis through its involvement in a wide range of signaling pathways. Its unique structural features, particularly the autoinhibitory TPR domain, allow for precise control of its phosphatase activity, which is often coupled to the function of the Hsp90 chaperone machinery. The diverse array of PP5 substrates and its involvement in critical cellular processes such as DNA damage repair and cell cycle control make it an attractive target for the development of novel therapeutics. The experimental approaches detailed in this guide provide a robust framework for further elucidating the complex biological functions of PP5 and for exploring its potential as a drug target. A deeper understanding of PP5's regulatory mechanisms and its network of interactions will undoubtedly pave the way for innovative therapeutic strategies in cancer and other diseases where its activity is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Hsp90-Dependent Activation of Protein Kinases Is Regulated by Chaperone-Targeted Dephosphorylation of Cdc37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Ser/Thr Protein Phosphatase 5 (PP5) Regulated Targets during DNA Damage Identified by Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

An In-Depth Technical Guide to PP5-IN-1 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PP5-IN-1, a competitive inhibitor of Protein Phosphatase 5 (PP5), for its application in cancer research. It details the inhibitor's mechanism of action, its role in inducing apoptosis in cancer cells, and provides detailed experimental protocols for its study.

Core Concepts: The Role of PP5 in Cancer

Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has emerged as a significant player in cancer progression and survival.[1] Its involvement in critical cellular processes such as cell cycle regulation, DNA damage response, and various signaling pathways makes it an attractive therapeutic target.[1][2] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), PP5 levels are elevated, contributing to a pro-survival environment for the tumor cells.[2][3]

Introduction to this compound (Compound P053)

This compound, also known as Compound P053, is a potent and selective competitive inhibitor of PP5.[2] It binds to the catalytic domain of PP5, effectively blocking its phosphatase activity.[2] This inhibition has been shown to induce apoptosis, a form of programmed cell death, in cancer cells, particularly in VHL-null clear cell renal cell carcinoma.[2][3]

Mechanism of Action: Induction of Extrinsic Apoptosis

This compound triggers the extrinsic apoptotic pathway by disrupting the formation and function of a protein complex known as Complex II.[2] A key substrate of PP5 within this pathway is the Fas-Associated Death Domain (FADD) protein.[2]

Under normal conditions in cancer cells, PP5 dephosphorylates FADD, a crucial step that maintains the integrity of Complex II and suppresses apoptosis.[2] By inhibiting PP5, this compound prevents the dephosphorylation of FADD. This leads to the disruption of Complex II, which is composed of FADD, RIPK1, and pro-caspase 8.[2] The destabilization of this complex leads to the activation of caspase 8, a critical initiator caspase in the extrinsic apoptotic cascade.[2] Activated caspase 8 then triggers a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Ki (Inhibition constant) | 244 ± 50 nM | [2] |

| IC50 (Half-maximal inhibitory concentration) | 0.706 µM | [5] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| 786-O | Clear Cell Renal Cell Carcinoma (VHL-null) | 48 hours | ~5 µM | [3] |

| A498 | Clear Cell Renal Cell Carcinoma (VHL-null) | 24 hours | ~10 µM | [3] |

| Caki-1 | Clear Cell Renal Cell Carcinoma (VHL-positive) | 24 hours | > 20 µM | [3] |

| Caki-2 | Clear Cell Renal Cell Carcinoma (VHL-positive) | 24 hours | > 20 µM | [3] |

Experimental Protocols

In Vitro PP5 Phosphatase Assay

This assay measures the direct inhibitory effect of this compound on PP5's enzymatic activity.

Materials:

-

Recombinant human PP5 enzyme

-

This compound (Compound P053)

-

Phospho-S211-glucocorticoid receptor (GR) peptide (specific substrate)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM MnCl₂)

-

Malachite Green-based phosphate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the phosphatase assay buffer and recombinant PP5 enzyme.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the phospho-S211-GR peptide substrate to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

The amount of free phosphate released is proportional to PP5 activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

Renal cancer cell lines (e.g., 786-O, A498, Caki-1, Caki-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunoprecipitation and Western Blot for FADD Phosphorylation

This experiment is to assess the phosphorylation status of FADD in response to this compound treatment.

Materials:

-

Renal cancer cells (e.g., 786-O)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FADD antibody for immunoprecipitation

-

Anti-phospho-FADD (Ser194) antibody for Western blot

-

Anti-total FADD antibody for Western blot

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Treat 786-O cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an anti-FADD antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-phospho-FADD (Ser194) and anti-total FADD antibodies.

-

Detect the protein bands using a chemiluminescence-based detection system. An increase in the phospho-FADD signal relative to total FADD indicates inhibition of PP5.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits PP5, leading to FADD phosphorylation and apoptosis.

Experimental Workflow for FADD Phosphorylation Analysis

Caption: Workflow for analyzing FADD phosphorylation after this compound treatment.

References

- 1. ulab360.com [ulab360.com]

- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kcrs.kidneycan.org [kcrs.kidneycan.org]

- 4. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 5. This compound - Immunomart [immunomart.com]

Preliminary Efficacy of PP5-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5). The content herein is curated for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative data, experimental methodologies, and the underlying mechanism of action of this promising anti-cancer agent.

Core Efficacy Data of this compound

This compound, also referred to as compound P053, has demonstrated significant potential as a therapeutic agent, particularly in the context of renal cancer.[1] The following tables summarize the key quantitative findings from preliminary studies.

| Parameter | Cell Line | Value | Reference |

| IC50 | 786-O (Renal Cancer) | ~40 µM | [2] |

Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in the 786-O human renal cancer cell line.

| Parameter | Value | Method | Reference |

| Ki (P5) | 277 ± 50 nM | Enzyme Kinetics | [3] |

| Ki (P13/P053) | 234 ± 50 nM | Enzyme Kinetics | [3] |

Table 2: In Vitro Inhibition of PP5 by this compound Analogs. The inhibitory constants (Ki) for two analogs of this compound, P5 and P13 (P053), were determined through in vitro enzyme kinetics assays.[3]

Mechanism of Action: Induction of Extrinsic Apoptosis

This compound exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] Specifically, it activates the extrinsic apoptotic pathway by disrupting the formation of Complex II of the death-inducing signaling complex (DISC).[3] This is achieved through the inhibition of PP5's phosphatase activity, which normally dephosphorylates and inactivates the death effector protein FADD (Fas-Associated Death Domain).[3] By inhibiting PP5, this compound leads to the activation of FADD, subsequent activation of caspase-8 and caspase-3, and ultimately, apoptosis.[2][3]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced extrinsic apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.

In Silico Screening Workflow

The identification of this compound originated from an in silico screening of a large chemical library. The general workflow for such a screening is outlined below.

Caption: General workflow for the in silico screening of PP5 inhibitors.

PP5 Inhibition Assay (Malachite Green Phosphatase Assay)

This colorimetric assay is used to determine the enzymatic activity of PP5 and the inhibitory effect of compounds like this compound.

Principle: The assay measures the release of free phosphate from a phosphorylated substrate by PP5. The released phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Materials:

-

Purified recombinant PP5 enzyme

-

Phosphorylated substrate (e.g., a synthetic phosphopeptide)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the phosphorylated substrate.

-

Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.

-

Add the purified PP5 enzyme to each well to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

-

Calculate the percentage of PP5 inhibition for each concentration of this compound and determine the IC50 and Ki values.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Renal cancer cell lines (e.g., 786-O)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the renal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Renal cancer cell lines (e.g., 786-O)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (containing CaCl2)

-

Flow cytometer

Procedure:

-

Treat the cells with this compound for the desired time to induce apoptosis. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

In Vivo Efficacy

As of the latest review of published literature, in vivo efficacy studies of this compound in preclinical models, such as renal cancer xenografts, have not been reported. Further investigation is required to establish the in vivo therapeutic potential of this compound.

Selectivity

Preliminary studies have indicated a degree of selectivity for this compound. At concentrations where it effectively binds to PP5, no significant binding to the catalytic subunit of the closely related protein phosphatase 2A (PP2A) was observed.[3] However, a comprehensive selectivity profile against a broader panel of phosphatases has not yet been published.

Conclusion

This compound is a promising small molecule inhibitor of PP5 with demonstrated in vitro efficacy against renal cancer cells. Its mechanism of action, involving the targeted induction of the extrinsic apoptotic pathway, presents a novel therapeutic strategy. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of this compound as a potential anti-cancer drug. Future studies should focus on comprehensive selectivity profiling and in vivo efficacy evaluation to further delineate its therapeutic potential.

References

- 1. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]

- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PP5-IN-1 (CAS: 1022417-69-1), a Promising Inducer of Apoptosis in Renal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications and mechanism of action of the compound identified by CAS number 1022417-69-1, known as PP5-IN-1 or P053. This compound is a potent and competitive inhibitor of Serine/threonine-protein phosphatase 5 (PP5).[1][2][3] Its primary therapeutic potential lies in its ability to induce apoptosis in cancer cells, with a particular focus on renal cancer.[1][2][3] This document details the signaling pathway affected by this compound, presents available quantitative data, and outlines key experimental protocols for its study.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1022417-69-1 | MedChemExpress, APExBIO |

| Synonyms | This compound, P053, PP5 Inhibitor 1 | MedChemExpress, Cayman Chemical |

| Molecular Formula | C18H18N2O3S | APExBIO |

| Molecular Weight | 342.41 g/mol | APExBIO |

| Appearance | Solid, Yellow to orange | MedChemExpress |

| Solubility | ≥52.8 mg/mL in DMSO; ≥42.6 mg/mL in EtOH; Insoluble in H2O | APExBIO |

| Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PP5, binding to its catalytic domain.[1][2] In the context of renal cancer, PP5 plays a pro-survival role by suppressing the extrinsic apoptotic pathway.[1][4] It achieves this by interacting with and dephosphorylating the Fas-associated death domain (FADD) protein, a key component of the death-inducing signaling complex (DISC) or complex II.[1][2] This dephosphorylation inactivates FADD and preserves the integrity of complex II, thereby preventing the initiation of apoptosis.

Pharmacological inhibition of PP5 by this compound disrupts this process. By blocking PP5's catalytic activity, this compound prevents the dephosphorylation of FADD.[1] This leads to the activation of FADD, disruption of complex II, and subsequent activation of the extrinsic apoptotic pathway, ultimately causing apoptosis in renal cancer cells.[1][2] The components of this pathway that PP5 interacts with include FADD, RIPK1, and caspase 8.[1][2]

Mechanism of this compound induced apoptosis.

Quantitative Data

Key Experimental Protocols

The following are generalized protocols based on the described research for studying the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Methodology:

-

Seed ccRCC 786-O cells in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., a serial dilution from a stock solution in DMSO). Include a vehicle control (DMSO only).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-